molecular formula C8H11ClN2O3 B13587630 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride

Katalognummer: B13587630
Molekulargewicht: 218.64 g/mol
InChI-Schlüssel: ZDNLWLAZWAINMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride is a chemical compound with a unique structure that combines an imidazole ring with an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole and oxazine rings. Detailed synthetic routes can vary, but they generally involve multi-step processes that require careful control of temperature, pH, and reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride is unique due to its specific ring structure and the presence of both imidazole and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H11ClN2O3

Molekulargewicht

218.64 g/mol

IUPAC-Name

2-(6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c11-8(12)3-6-7-4-13-2-1-10(7)5-9-6;/h5H,1-4H2,(H,11,12);1H

InChI-Schlüssel

ZDNLWLAZWAINMQ-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=C(N=CN21)CC(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.